7-Bromobenzo[c][1,2,5]oxadiazol-4-amine
Overview
Description
7-Bromobenzo[c][1,2,5]oxadiazol-4-amine is a chemical compound with the molecular formula C6H4BrN3O. It is a derivative of benzo[c][1,2,5]oxadiazole, a heterocyclic compound known for its diverse pharmacological activities. The presence of a bromine atom at the 7th position and an amine group at the 4th position makes this compound particularly interesting for various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromobenzo[c][1,2,5]oxadiazol-4-amine typically involves a multi-step process. One common method includes the bromination of benzo[c][1,2,5]oxadiazole followed by amination. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and a suitable solvent like dichloromethane. The amination step can be carried out using ammonia or an amine derivative under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-Bromobenzo[c][1,2,5]oxadiazol-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo[c][1,2,5]oxadiazoles, while oxidation and reduction reactions can produce corresponding oxides and amines .
Scientific Research Applications
7-Bromobenzo[c][1,2,5]oxadiazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-Bromobenzo[c][1,2,5]oxadiazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it has been shown to inhibit hypoxia-inducible factor-1 (HIF-1), a key regulator of cellular response to low oxygen conditions. This inhibition can lead to reduced tumor growth and metastasis .
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]oxadiazole: The parent compound without the bromine and amine groups.
7-Bromobenzo[c][1,2,5]thiadiazole: A sulfur-containing analog with similar pharmacological activities.
4-Aminobenzo[c][1,2,5]oxadiazole: Lacks the bromine atom but retains the amine group.
Uniqueness
7-Bromobenzo[c][1,2,5]oxadiazol-4-amine is unique due to the presence of both the bromine atom and the amine group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents .
Properties
IUPAC Name |
4-bromo-2,1,3-benzoxadiazol-7-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIBJGXBTMCLDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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